molecular formula C23H24N2O4 B2524947 2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1904336-71-5

2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2524947
M. Wt: 392.455
InChI Key: XWESHCNZEVZNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, commonly known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQD is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anti-cancer Applications

One study focused on the discovery of a new derivative, highlighting its high antiproliferative activity through mechanisms such as DNA intercalation and inhibition of DNA topoisomerase II, as well as blocking the cell cycle and inducing probable cell death by apoptosis (L. D. Via et al., 2008).

Catalytic Behavior in Polymerization

Another area of research involves the synthesis and characterization of metal complexes, including iron and cobalt, with these being evaluated for their catalytic activities in reactions such as ethylene reactivity, demonstrating the potential for chemical synthesis and material science applications (Wen‐Hua Sun et al., 2007).

DNA Interaction and Cytotoxicity

Studies have also been conducted on rhenium(I) organometallic compounds, focusing on their interaction with DNA and their cytotoxic effects, which could offer insights into the development of novel therapeutic agents (Reena R. Varma et al., 2020).

Synthesis and Characterization for Material Science

Research on synthesizing and characterizing complexes with specific ligands for applications in material science, such as in the polymerization of caprolactone, also reflects the broad utility of similar compounds in scientific research (Shu Qiao et al., 2011).

Aldosterone Synthase Inhibition

Additionally, studies on pyridine substituted quinolinones and their potency as aldosterone synthase inhibitors highlight the medicinal chemistry aspect, showing the potential for such compounds in treating conditions like hyperaldosteronism (S. Lucas et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-27-19-9-8-16(13-21(19)28-2)14-22(26)25-12-10-18(15-25)29-20-7-3-5-17-6-4-11-24-23(17)20/h3-9,11,13,18H,10,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESHCNZEVZNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

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